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5,2',6'-Trihydroxy-6,7,8-
Compound Name:
trimethoxyflavone

Cat. No.: B3030851

An In-depth Technical Guide on the Physicochemical Properties of 5,2',6'-Trihydroxy-6,7,8-
trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a polymethoxylated flavonoid, a class of natural
compounds known for their diverse biological activities. This molecule has been isolated from
plant species such as Lagochilus leiacanthus and Scutellaria alpina[1]. Structurally, it
possesses a characteristic C6-C3-C6 flavone backbone, extensively decorated with both
hydroxyl and methoxy functional groups. These substitutions significantly influence its
physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which
in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a
comprehensive overview of the known physicochemical properties, standard experimental
protocols for their determination, and insights into its potential biological interactions.

Physicochemical Data

Quantitative data for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is summarized below. It
should be noted that while many properties have been calculated based on its structure,
specific experimental data for properties like melting point and solubility are not widely
published, a common scenario for specialized natural products.
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Property Value Source

2-(2,6-dihydroxyphenyl)-5-
IUPAC Name hydroxy-6,7,8- PubChem[1]

trimethoxychromen-4-one

Synonyms 98187-98-5, MLS001049145 PubChem[1]
CAS Number 98187-98-5 ChemicalBook[2]
Molecular Formula C18H160s PubChem[1]
Molecular Weight 360.30 g/mol PubChem[1]
Exact Mass 360.08451746 Da PubChem[1]
XLogP3 (Computed) 2.6 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor

Count 8 PubChem[1]
Rotatable Bond Count 5 PubChem[1]
Topological Polar Surface Area 135 A2 PubChem[1]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical
properties of flavonoids. These protocols are broadly applicable and can be adapted for the
specific analysis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a solid
crystalline substance[2].

» Principle: A small, finely ground sample is packed into a capillary tube and heated in a
controlled manner. The temperature at which the solid phase transitions to a liquid phase is
recorded as the melting point range[3]. Impurities typically cause a depression and
broadening of the melting point range[3].
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e Apparatus: Melting point apparatus (with heating block or oil bath), capillary tubes (sealed at
one end), thermometer, sample pulverizer.

e Procedure:

o Sample Preparation: A small amount of the dry, crystalline compound is finely pulverized.
The open end of a capillary tube is jabbed into the sample pile to collect a small amount of
powder[4].

o Packing: The tube is inverted and tapped gently on a hard surface to pack the sample into
the closed end. Alternatively, the tube can be dropped multiple times through a long glass
tube to achieve dense packing[4]. The final packed sample height should be 2-3 mm[4].

o Measurement: The packed capillary tube is placed in the heating block of the melting point
apparatus next to a calibrated thermometer[2][3].

o Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it
approaches the expected melting point[4].

o Observation: The sample is observed through a magnifying lens. Two temperatures are
recorded: T1, the temperature at which the first drop of liquid appears, and T2, the
temperature at which the entire sample becomes a clear liquid. The melting point is
reported as the range T1-T2.

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a
compound in a given solvent[5][6].

e Principle: An excess amount of the solid compound is agitated in a specific solvent for an
extended period until equilibrium is reached between the dissolved and undissolved solute.
The concentration of the compound in the saturated solution is then measured, representing
its solubility[6].

o Apparatus: Stoppered glass flasks or vials, constant temperature shaker/incubator, filtration
system (e.g., syringe filters with low analyte binding), centrifuge, analytical balance, and a
guantitative analysis system (e.g., HPLC-UV, UV-Vis spectrophotometer).
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e Procedure:

o Preparation: An excess amount of the flavonoid is weighed and added to a series of flasks
containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline
pH 7.4, ethanol)[7][8]. The amount should be sufficient to ensure a solid phase remains

after equilibrium[7].

o Equilibration: The flasks are sealed and placed in a mechanical shaker or agitator within a
temperature-controlled environment (e.g., 25°C or 37°C). The samples are agitated for a
sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved[6][8].

o Phase Separation: After equilibration, the suspensions are allowed to stand to permit
sedimentation. The supernatant is then carefully removed and clarified by centrifugation or
filtration to remove all undissolved particles[9].

o Quantification: The concentration of the flavonoid in the clear, saturated filtrate is
determined using a validated analytical method, such as HPLC-UV]6]. A calibration curve
prepared with known concentrations of the compound is used for accurate quantification.
The result is expressed in units such as mg/mL or uM.

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) of a flavonoid can be determined by observing changes in its UV-
Vis absorption spectrum as a function of pH.

o Principle: The hydroxyl groups on the flavonoid structure can ionize (deprotonate) as the pH
of the solution increases. This change in ionization state alters the electronic conjugation of
the molecule, leading to a shift in the wavelength of maximum absorbance (Amax). By
measuring the absorbance at a specific wavelength across a range of pH values, a titration
curve can be generated from which the pKa can be calculated using the Henderson-
Hasselbalch equation. This method is particularly useful for flavonoids, which are
chromophoric[10][11].

o Apparatus: UV-Vis spectrophotometer, matched quartz cuvettes, pH meter, volumetric flasks,
micropipettes.

e Procedure:
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o Stock Solution: A concentrated stock solution of the flavonoid is prepared in a suitable
solvent like methanol or ethanol[12].

o Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are
prepared.

o Sample Preparation: For each pH value, a cuvette is prepared by adding a small, constant
aliquot of the flavonoid stock solution to a fixed volume of the buffer solution. This ensures
the total flavonoid concentration is the same in all samples.

o Spectral Measurement: The UV-Vis spectrum (e.g., from 200 to 500 nm) is recorded for
each sample against a buffer blank. The absorbance at the Amax that shows the largest
shift upon deprotonation is recorded for each pH.

o Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which
the absorbance is halfway between the minimum (fully protonated) and maximum (fully
deprotonated) values.

Biological Activity and Signaling Pathways
Inhibition of ATPase

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone has been reported to exhibit inhibitory effects on
ATPase[2]. Many flavonoids are known to interact with Na+/K+-ATPase, a crucial enzyme
responsible for maintaining electrochemical gradients across cell membranes[13][14]. Inhibition
of this pump can lead to a cascade of downstream signaling events.

Binding of an inhibitor like a flavonoid to the Na+/K+-ATPase can trigger a conformational
change that activates associated signaling partners, such as the non-receptor tyrosine kinase
Src[15]. This activation can initiate a signaling cascade independent of the enzyme's ion-
pumping function. Activated Src can transactivate the Epidermal Growth Factor Receptor
(EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway, which is involved in cell
growth and proliferation[15]. This signaling can also lead to the generation of reactive oxygen
species (ROS) through NADPH oxidase (NOX) activation, contributing to cellular oxidative
stress[15].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3030851#physicochemical-properties-of-5-2-6-
trihydroxy-6-7-8-trimethoxyflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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